molecular formula C9H14N2O4S2 B12207400 2-methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12207400
M. Wt: 278.4 g/mol
InChI Key: GHCPUGNBYKOJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are found in various medicinally relevant molecules .

Properties

Molecular Formula

C9H14N2O4S2

Molecular Weight

278.4 g/mol

IUPAC Name

2-methoxy-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide

InChI

InChI=1S/C9H14N2O4S2/c1-11-6-4-17(13,14)5-7(6)16-9(11)10-8(12)3-15-2/h6-7H,3-5H2,1-2H3

InChI Key

GHCPUGNBYKOJMI-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2SC1=NC(=O)COC

Origin of Product

United States

Preparation Methods

The synthesis of 2-methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves multiple steps, typically starting with the formation of the thiazole ring. This can be achieved through the reaction of appropriate sulfur and nitrogen-containing precursors under controlled conditions. Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This can lead to a range of biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

Biological Activity

2-Methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide, also known as 2-(2-methoxyphenyl)-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (CAS No. 929813-48-9), is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O4S2C_{15}H_{18}N_{2}O_{4}S_{2} with a molecular weight of 354.4 g/mol. The structure features a thiazole ring fused with a tetrahydrothieno moiety, which is known to enhance biological activity through various interactions with biological targets.

The biological activity of thiazole derivatives often stems from their ability to interact with enzymes and receptors in the body. The incorporation of a methoxy group and the unique thiazole structure may influence enzyme specificity and binding affinity. For instance:

  • Enzyme Inhibition : Thiazole derivatives have been shown to inhibit various enzymes involved in metabolic pathways. The presence of the methyl group can alter the enzyme affinity significantly, as seen in related compounds like meloxicam .
  • Antimicrobial Activity : Similar thiazole-containing compounds have demonstrated antimicrobial properties against various pathogens. The structural modifications can enhance their efficacy against resistant strains .

Biological Activities

Research has indicated that compounds similar to 2-methoxy-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exhibit a range of biological activities:

  • Anti-inflammatory Effects : Thiazole derivatives have been linked to anti-inflammatory properties due to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators.
  • Anticancer Potential : Some studies suggest that thiazole-based compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
  • Anticonvulsant Properties : Certain thiazole derivatives have shown promise in reducing seizure activity in animal models, indicating potential for treating epilepsy .

Case Studies

Several studies have examined the biological effects of similar thiazole-containing compounds:

  • Study on Meloxicam : Research demonstrated that the structural modification by adding a methyl group significantly altered the bioactivation pathway and reduced toxicity compared to structurally similar drugs like sudoxicam . This highlights how small changes in structure can lead to significant differences in biological activity.
  • Thiazolo[3,2-b][1,2,4]triazoles : A study reported on the synthesis and evaluation of thiazolo derivatives showing various biological activities such as anticonvulsant and anti-inflammatory effects. These findings support the hypothesis that thiazole-containing structures can be optimized for therapeutic use .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
AnticonvulsantModulation of neurotransmitter release

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.